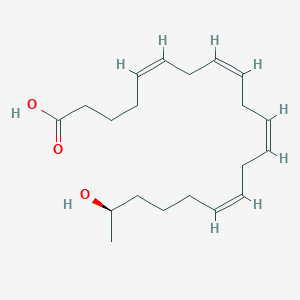

19(R)-Hete

Übersicht

Beschreibung

19-HETE is one of the major cytochrome P450 (CYP450) metabolites of arachidonic acid that is released from the kidney in response to angiotensin II. When formed by the CYP2E1 isoform, 19-HETE is composed of 70% and 30% of the (S) and (R) stereoisomers, respectively. Both 19(S)- and 19(R)-HETE are potent vasodilators of renal preglomerular vessels. However, this compound at 1 µM completely blocks 20-HETE-induced vasoconstriction of renal arterioles, whereas 19(S)-HETE remains inactive.

Biologische Aktivität

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a significant metabolite of arachidonic acid, primarily produced through the action of cytochrome P450 enzymes. This compound has garnered attention due to its diverse biological activities, particularly in cardiovascular physiology and pathology. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological effects that are crucial in various physiological and pathological processes. Key mechanisms include:

- Inhibition of Cytochrome P450 1B1 (CYP1B1) : this compound acts as a noncompetitive inhibitor of CYP1B1, with a Ki value of 89.1 nM, demonstrating its capability to modulate enzymatic pathways related to eicosanoid metabolism .

- Cardioprotective Effects : Both enantiomers of 19-HETE (R and S) have been shown to protect against angiotensin II-induced cardiac hypertrophy, with 19(S)-HETE being more potent .

- Vasodilation : this compound plays a role in renal blood flow regulation by inducing vasodilation in preglomerular microvessels, counteracting the vasoconstrictor effects of 20-HETE .

Table 1: Biological Activities of this compound

Study on Hypertension

A study investigated the role of this compound in hypertension models. The compound was found to normalize blood pressure in Cyp4a14(−/−) mice exhibiting androgen-driven hypertension. This suggests that this compound may serve as a therapeutic agent for managing hypertension by antagonizing the effects of 20-HETE .

Cardiac Hypertrophy Protection

Research demonstrated that both enantiomers of 19-HETE can inhibit the formation of midchain HETEs and reduce cardiac hypertrophy induced by angiotensin II. The study highlighted that while both enantiomers are effective, 19(S)-HETE shows superior potency, indicating potential for targeted therapies in heart disease .

Wissenschaftliche Forschungsanwendungen

Vascular Biology

Vasodilatory Effects

19(R)-HETE is recognized for its potent vasodilatory properties. Studies have shown that it effectively dilates renal preglomerular vessels, contributing to renal blood flow regulation. In contrast to its isomer, 19(S)-HETE, which exhibits weaker activity, this compound has been demonstrated to block the vasoconstrictive effects of 20-HETE, thereby playing a protective role in vascular function .

Mechanisms of Action

The vasodilatory effect of this compound involves the stimulation of various signaling pathways. For instance, it has been reported to enhance the activity of renal sodium-potassium ATPase, which is crucial for maintaining electrolyte balance and blood pressure homeostasis .

Inflammatory Responses

Role in Inflammation

Research indicates that this compound may have both pro-inflammatory and anti-inflammatory roles depending on the context. It is involved in modulating inflammatory responses through its interaction with cytochrome P450 ω-hydroxylases. These enzymes convert arachidonic acid into various hydroxyeicosanoids, including this compound, which can influence cytokine production and the overall inflammatory milieu .

Case Study Insights

In studies examining inflammation-associated diseases, elevated levels of this compound have been linked to conditions such as hypertension and cardiovascular diseases. The modulation of CYP ω-hydroxylases suggests that targeting these pathways could provide therapeutic avenues for managing inflammation-related disorders .

Research Applications in Disease Models

Hypertension and Cardiovascular Diseases

The implications of this compound in hypertension are particularly noteworthy. Its ability to counteract the vasoconstrictive effects of other eicosanoids positions it as a potential therapeutic target for treating hypertension and related cardiovascular conditions .

Cancer Research

Emerging evidence suggests that this compound may also play a role in cancer biology. Its interactions with cellular signaling pathways could influence tumor growth and metastasis, making it a candidate for further investigation in oncological research .

Potential Therapeutic Applications

Drug Development

Given its vasodilatory properties and role in modulating inflammation, this compound presents opportunities for drug development aimed at treating cardiovascular diseases and inflammatory disorders. Researchers are exploring formulations that could harness its beneficial effects while minimizing potential adverse reactions associated with other eicosanoids .

Data Summary Table

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUXZHQUWPFWPR-PCYSVGMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347559 | |

| Record name | 19(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115461-39-7 | |

| Record name | 19(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.